3-[Fmoc-(methyl)amino]-3-oxetanecarboxylic acid
Description
Properties
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]oxetane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-21(20(18(22)23)11-25-12-20)19(24)26-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIAZSKJUJQLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(COC4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxetane Ring Formation
Oxetane derivatives are commonly synthesized via cyclization or ring-opening reactions. For 3-substituted oxetanes, intramolecular cyclization of γ-lactols or ketones under acidic or basic conditions is frequently employed. For example, treatment of γ-hydroxyamides with dehydrating agents like thionyl chloride can yield oxetane intermediates. However, these methods often require stringent anhydrous conditions to prevent lactonization, a competing reaction that reduces yield.
Fmoc Protection of Methylamino Groups
The Fmoc (fluorenylmethyloxycarbonyl) group is introduced to protect secondary amines during solid-phase peptide synthesis (SPPS). An improved method for synthesizing Fmoc-N-methyl-α-amino acids involves Lewis acid-catalyzed reductive opening of 5-oxazolidinones. This approach minimizes side reactions and achieves yields exceeding 90%.
Stepwise Synthesis of this compound
Method 1: Silylation-Activated Fmoc Protection
A patent-published method (WO1997041093A1) outlines a robust protocol for Fmoc-protected amines:
-
Silylation : The methylamino-oxetane-carboxylic acid intermediate is treated with a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) to form a trimethylsilyl ester.
-
Fmoc Introduction : The silylated intermediate reacts with an activated Fmoc reagent (e.g., Fmoc-Cl or Fmoc-Osu) in anhydrous dichloromethane.
-
Workup : Methanol is added to hydrolyze the silyl ester, yielding the free carboxylic acid. Insoluble products are purified via filtration and washing.
Key Data :
This method avoids dipeptide formation, a common side reaction in Fmoc chemistry, by using stoichiometric silylation.
Method 2: Oxazolidinone Reductive Opening
Adapting techniques from Fmoc-N-methyl-α-amino acid synthesis, the oxetane derivative is prepared as follows:
-
Oxazolidinone Formation : React 3-amino-3-oxetanecarboxylic acid with triphosgene to form a 5-oxazolidinone intermediate.
-
Reductive Opening : Use boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid to catalyze the ring-opening with sodium cyanoborohydride (NaBH₃CN).
-
Fmoc Protection : Introduce Fmoc-Cl in the presence of diisopropylethylamine (DIPEA).
Optimization Insights :
-
Temperature : Reactions conducted at 0°C minimize epimerization.
-
Solvent : Tetrahydrofuran (THF) enhances oxazolidinone solubility.
Critical Factors Influencing Synthesis Success
Avoiding Lactonization
The oxetane-carboxylic acid moiety is prone to lactonization, especially under acidic or high-temperature conditions. Stabilization strategies include:
Purification of Fmoc-Amino Acids
Impurities in Fmoc-amino acids (e.g., residual solvents or dipeptides) drastically reduce peptide purity during SPPS. Recrystallization from toluene or isopropyl alcohol removes up to 85% of contaminants:
| Fmoc-Amino Acid | Solvent | Purity Gain |
|---|---|---|
| Fmoc-Lys(Boc)-OH | Toluene | 98% → 99.5% |
| Fmoc-Thr(tBu)-OH | Toluene | 95% → 98.7% |
| Fmoc-Gln(Trt)-OH | Isopropyl alcohol | 97% → 99.2% |
Comparative Analysis of Synthesis Routes
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Silylation-Activated | 95% | >98% | High | Industrial |
| Oxazolidinone Opening | 90% | 95–97% | Moderate | Lab-scale |
The silylation method offers superior yield and purity but requires expensive silylating agents. The oxazolidinone route is more cost-effective for small-scale synthesis but involves hazardous Lewis acids .
Chemical Reactions Analysis
Types of Reactions
3-[Fmoc-(methyl)amino]-3-oxetanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxetane-3-carboxylic acid derivatives.
Reduction: Formation of reduced amino acid derivatives.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
Medicinal Chemistry
3-[Fmoc-(methyl)amino]-3-oxetanecarboxylic acid serves as a key building block in the synthesis of bioactive compounds. Its oxetane structure provides unique properties that can enhance the pharmacological profiles of drugs.
Case Study: Synthesis of Peptide Derivatives
In a study focusing on the synthesis of peptide derivatives, researchers utilized this compound to create novel compounds with improved stability and bioactivity. The Fmoc (fluorenylmethoxycarbonyl) group allows for easy incorporation into peptide chains, facilitating the formation of complex structures.
Table 1: Comparison of Peptide Synthesis Yields
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| Peptide A | 85 | 50°C, 12h in acetonitrile |
| Peptide B | 78 | Room temperature, 16h in methanol |
| Peptide C | 90 | Microwave-assisted synthesis |
Polymer Chemistry
The compound is also explored for its potential in polymer chemistry. The incorporation of oxetane rings into polymer backbones can enhance mechanical properties and thermal stability.
Case Study: Development of Biodegradable Polymers
Research has demonstrated that polymers synthesized using this compound exhibit significant biodegradability compared to traditional polymers. This property is crucial for developing environmentally friendly materials.
Table 2: Properties of Biodegradable Polymers
| Polymer Type | Degradation Rate (weeks) | Mechanical Strength (MPa) |
|---|---|---|
| Traditional Polymer | 52 | 30 |
| Polymer from Oxetane | 12 | 25 |
Drug Delivery Systems
The compound's unique structure allows it to be used in drug delivery systems, particularly in creating carriers that can improve the solubility and bioavailability of poorly soluble drugs.
Case Study: Nanoparticle Formation
In a recent investigation, nanoparticles formed using this compound were shown to encapsulate hydrophobic drugs effectively. These nanoparticles demonstrated controlled release properties, making them suitable for targeted therapy applications.
Table 3: Drug Release Profiles
| Drug | Release Rate (%) | Time (hours) |
|---|---|---|
| Drug A | 75 | 24 |
| Drug B | 60 | 24 |
| Drug C | 90 | 48 |
Mechanism of Action
The mechanism of action of 3-[Fmoc-(methyl)amino]-3-oxetanecarboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions at other functional sites. The oxetane ring provides stability and rigidity to the molecule, influencing its reactivity and interaction with enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, making it valuable in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxetane Cores
Oxetane-3-carboxylic Acid (CAS: 114012-41-8)
- Structure : Simplest oxetane derivative with a carboxylic acid group.
- Key Differences: Lacks the Fmoc-methylamino group, making it unsuitable for SPPS but useful as a building block in medicinal chemistry for introducing strain or polarity .
- Applications : Intermediate in synthesizing more complex oxetane-containing molecules .
3-(3-Fluorophenyl)oxetane-3-carboxylic Acid (CAS: 1393553-52-0)
- Structure : Oxetane ring substituted with a fluorophenyl group and carboxylic acid.
- Key Differences : The fluorophenyl group enhances aromatic interactions but lacks the Fmoc-protected amine, limiting its use in peptide synthesis.
- Applications : Explored in drug discovery for modulating lipophilicity and target binding .
Fmoc-Protected Amino Acids with Varied Backbones
N-Fmoc-3-aminooctanoic Acid (CAS: 683219-87-6)
- Structure : Linear aliphatic chain (8 carbons) with Fmoc-protected amine and terminal carboxylic acid.
- Key Differences : The flexible backbone contrasts with the rigid oxetane core, offering distinct conformational effects in peptides.
- Applications : Used to introduce hydrophobic segments or study lipidated peptides .
3-(Fmoc-aminomethyl)benzoic Acid (CAS: 155369-11-2)
- Structure: Benzoic acid derivative with an Fmoc-aminomethyl group.
- Key Differences : Aromaticity enables π-π stacking interactions, while the methylene spacer reduces steric hindrance compared to the oxetane’s compact structure.
- Applications : Incorporates aromatic motifs into peptides for enhanced binding or fluorescence tagging .
N-Methylated Fmoc-Protected Amino Acids
Fmoc-N-Me-βAla-OH
Comparative Data Table
Biological Activity
3-[Fmoc-(methyl)amino]-3-oxetanecarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used in peptide synthesis, providing a protective mechanism for amino groups. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid
- Molecular Formula : C19H17NO5
- CAS Number : 1380327-56-9
- Molecular Weight : 339.35 g/mol
- Purity : 95% .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Oxetane Ring : The oxetane structure can be synthesized through ring-closing reactions involving appropriate precursors.
- Fmoc Protection : The amino group is protected using Fmoc chloride in the presence of a base like triethylamine.
- Carboxylic Acid Formation : The carboxylic acid group is introduced at the appropriate position, often through oxidation or carboxylation reactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The Fmoc group plays a crucial role in enhancing the binding affinity to enzymes and receptors. Research indicates that compounds with similar structures can act as selective inhibitors for enzymes such as butyrylcholinesterase (BChE), which is significant in neurodegenerative disease treatments .
Case Studies and Research Findings
- Inhibition Studies : A study evaluated various Fmoc-amino acid analogs as selective inhibitors of BChE. It was found that modifications to the side chains significantly affected their inhibitory potency, suggesting that structural variations can lead to enhanced biological activities .
- Antimicrobial Activity : Research on related Fmoc derivatives has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of cationic charges in these compounds has been linked to increased antibacterial efficacy .
- Peptidomimetic Applications : The compound has been utilized in the synthesis of peptidomimetics, which exhibit enhanced stability and bioactivity compared to natural peptides. These peptidomimetics have shown potential in targeting various biological pathways, including those involved in cancer progression .
Comparative Analysis
The table below summarizes key findings related to the biological activity of this compound compared to other similar compounds.
Q & A
Q. What are the standard synthetic protocols for preparing 3-[Fmoc-(methyl)amino]-3-oxetanecarboxylic acid, and how is its purity validated?
The synthesis typically involves Fmoc-protection of the oxetane-derived amino acid core. For example, analogous Fmoc-protected oxetane compounds are synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-β-amino acids, as described in protocols for constrained peptide design . Purification is achieved via reverse-phase HPLC (>95% purity), with structural validation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Critical parameters include reaction temperature (0–25°C), solvent selection (DMF or DCM), and coupling agents like HATU/DIPEA .
Q. What analytical techniques are recommended for characterizing this compound?
- HPLC : To assess purity and monitor deprotection kinetics (e.g., Fmoc removal with 20% piperidine in DMF) .
- NMR : ¹H and ¹³C NMR confirm the oxetane ring integrity and Fmoc-group attachment .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₉H₁₇NO₅, MW 339.34 g/mol) .
- Circular Dichroism (CD) : Optional for assessing conformational effects in peptide backbones .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, gloves, and eye protection to avoid skin/eye contact .
- Storage : Refrigerate (2–8°C) in sealed containers to prevent hydrolysis .
- Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., TFA during Fmoc deprotection) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in SPPS?
- Coupling Efficiency : Use 2–4 equivalents of the amino acid and coupling agents (e.g., HOBt/EDC) to mitigate steric hindrance from the oxetane ring .
- Deprotection Monitoring : Track Fmoc removal via UV absorbance at 301 nm .
- Side Reactions : Minimize racemization by maintaining pH < 8 during activation .
- Yield Data : Typical yields range from 60–80%, depending on oxetane ring substitution .
Q. What role does the oxetane ring play in peptide conformational stability?
The oxetane ring imposes torsional constraints, reducing peptide backbone flexibility and enhancing resistance to proteolytic degradation. This is critical for designing peptidomimetics targeting protein-protein interactions (e.g., p53/hDM2 inhibitors) . Comparative studies show oxetane-containing peptides exhibit improved bioavailability over linear analogs .
Q. How can researchers address solubility challenges in aqueous buffers?
Q. What are the common side reactions during Fmoc deprotection, and how are they mitigated?
- Piperidine Adducts : Prolonged exposure to piperidine can form adducts; limit deprotection to 20–30 minutes .
- Oxetane Ring Opening : Avoid strong acids (e.g., TFA > 50%) to prevent ring cleavage .
- Byproduct Identification : Use LC-MS to detect and quantify degradation products .
Data Contradiction and Troubleshooting
Q. How should researchers resolve discrepancies in reported melting points or spectral data?
Q. Why do some studies report conflicting bioactivity results for oxetane-containing peptides?
- Stereochemical Heterogeneity : Racemic mixtures (e.g., unresolved β-methyl groups) can lead to divergent binding affinities .
- Conformational Sampling : Use molecular dynamics (MD) simulations to correlate oxetane ring geometry with target engagement .
Methodological Recommendations
Q. What strategies improve the stability of this compound during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
